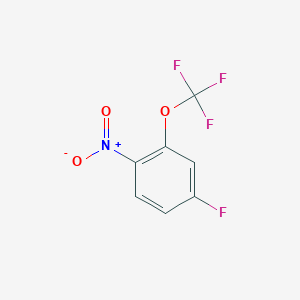

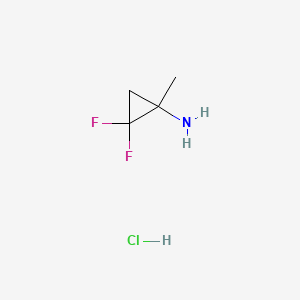

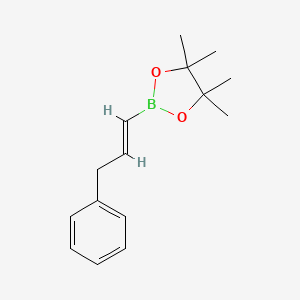

![molecular formula C12H12N2O2 B1315889 甲基3,6,7,8-四氢吡咯并[3,2-e]吲哚-2-羧酸酯 CAS No. 107474-63-5](/img/structure/B1315889.png)

甲基3,6,7,8-四氢吡咯并[3,2-e]吲哚-2-羧酸酯

描述

Synthesis Analysis

The synthesis of “Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate” involves the condensation of tryptamine and ethyl acetoacetate in a one-pot reaction. The reaction starts with the formation of an iminium intermediate that undergoes cyclization to form the heterocyclic ring.Molecular Structure Analysis

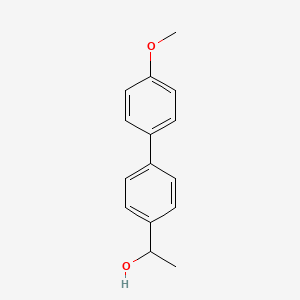

The molecular structure of “Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate” is represented by the InChI code1S/C12H12N2O2/c1-16-12(15)11-6-8-7-4-5-13-9(7)2-3-10(8)14-11/h2-3,6,13-14H,4-5H2,1H3 . The structure of the molecule has two chiral centers, which can lead to the presence of two enantiomers.

科学研究应用

合成和衍生研究

甲基3,6,7,8-四氢吡咯并[3,2-e]吲哚-2-羧酸酯及其衍生物在合成和构象研究中得到广泛应用。例如,研究人员开发了新型3,4-融合色氨酸类似物,用于肽/肽样物构象阐明研究(Horwell, Nichols, Ratcliffe, & Roberts, 1994)。这项研究突出了该化合物在限制构象灵活性的同时允许进一步衍生的实用性。

化学反应和修饰

该化合物的衍生物已被合成和修改用于各种药物应用。例如,甲基2,3,5,6,11,11b-六氢-3-氧代-1H-吲哚并[8,7-b]吲哚-5-羧酸酯与N-溴代琥珀酰亚胺的反应导致四氢、二氢和脱氢酯的形成,展示了其在化学修饰中的多功能性(Irikawa, Mutoh, Uehara, & Okumura, 1989)。

晶体学研究

该化合物还被用于晶体学研究以了解其结构和性质。一个例子是制备和分离N-保护的α-氨基酸的稳定晶体碳酸酐,研究人员使用该化合物通过晶体学验证其结构(Chan, Cooksey, & Crich, 1992)。

药物兴趣

在药物研究中,该化合物及其衍生物已被合成用于潜在的生物学性质。一个例子包括合成吡咯-[1,2-a]吲哚-1,8(5H)-二酮作为新的合成物,用于开发具有药物兴趣的新的三环化合物(Sechi, Mura, Sannia, Orecchioni, & Paglietti, 2004)。

抗癌研究

此外,包括与所讨论化合物相关的甲基吲哚-3-羧酸酯衍生物已被研究其抗癌活性。例如,新的甲基吲哚-3-羧酸酯衍生物已被合成并测试其强效抗肿瘤性能(Niemyjska, Maciejewska, Wolska, & Truszkowski, 2012)。

属性

IUPAC Name |

methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-16-12(15)11-6-8-7-4-5-13-9(7)2-3-10(8)14-11/h2-3,6,13-14H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAKRAJSNHPLWEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(N1)C=CC3=C2CCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

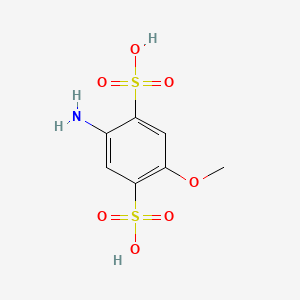

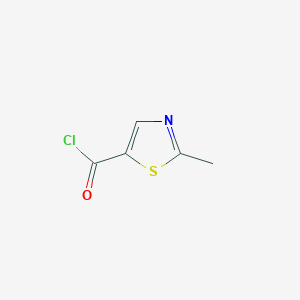

![8-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one](/img/structure/B1315810.png)